molecular formula C17H15FN2O4S B2965199 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1326901-76-1

3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2965199
M. Wt: 362.38
InChI Key: HYAJOZRIQIEJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound with a complex structure. It belongs to the class of oxadiazoles , which are five-membered ring systems containing oxygen and nitrogen atoms. The compound’s chemical formula is C₁₄H₁₀FNO₅S .



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials and employ various synthetic strategies, such as condensation reactions , functional group transformations , and cyclization . The specific synthetic route may vary based on the desired regioselectivity and functional group compatibility.



Molecular Structure Analysis

The molecular structure of 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole reveals its key features:



  • The central 1,2,4-oxadiazole ring consists of three heteroatoms (two nitrogen and one oxygen).

  • The ethoxyphenyl group (C₆H₅OC₂H₅) is attached at position 3.

  • The 2-fluorophenylsulfonyl group (C₆H₄F-SO₂) is attached at position 5.



Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include:



  • Substitution reactions : The ethoxy group can undergo nucleophilic substitution.

  • Redox reactions : The sulfonyl group may participate in oxidation-reduction processes.

  • Ring-opening reactions : The oxadiazole ring can open under specific conditions.



Physical And Chemical Properties Analysis


  • Melting point : The compound’s melting point provides insight into its crystalline nature.

  • Solubility : Understanding its solubility in various solvents aids in formulation.

  • Stability : Investigating stability under different conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Assessing toxicity through in vitro and in vivo studies.

  • Handling precautions : Due to potential reactivity, researchers must handle it with care.


Future Directions


  • Structure-activity relationship (SAR) studies: Explore modifications for improved properties.

  • Pharmacological evaluation : Test its efficacy against specific targets.

  • Scale-up synthesis : Develop efficient methods for large-scale production.


properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-2-23-13-9-7-12(8-10-13)17-19-16(24-20-17)11-25(21,22)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAJOZRIQIEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.